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Introduction
Bomedemstat (IMG-7289) is an investigational, orally available, irreversible inhibitor of lysine-

specific demethylase 1 (LSD1), a key epigenetic enzyme.[1][2] LSD1 plays a crucial role in the

self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors, making it

a compelling therapeutic target in myeloproliferative neoplasms (MPNs) such as essential

thrombocythemia (ET) and myelofibrosis (MF).[2][3][4] Bomedemstat works by inhibiting LSD1,

which leads to the maturation of megakaryocytes and a reduction in platelet counts.[5] Clinical

trials have demonstrated its potential in treating MPNs, showing efficacy in patients who are

resistant or intolerant to other therapies.[6][7][8]

Despite the promise of targeted therapies like Bomedemstat, the development of drug

resistance remains a significant challenge in cancer treatment. While specific mechanisms of

acquired resistance to Bomedemstat in MPNs have yet to be clinically defined, preclinical

studies with LSD1 inhibitors in other cancers, such as small cell lung cancer, suggest that

resistance can emerge through transcriptional reprogramming. A notable mechanism involves a

shift from a neuroendocrine to a mesenchymal-like cellular state, which confers intrinsic

resistance to LSD1 inhibition.[9] This application note provides a detailed protocol for utilizing

CRISPR-Cas9 genome-wide screening to identify genes and pathways that drive resistance to

Bomedemstat, using this potential transcriptional reprogramming as a hypothetical framework.
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Putative Bomedemstat Signaling Pathway and
Resistance
Bomedemstat's primary target, LSD1, is a histone demethylase that removes methyl groups

from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[10][11] In the context of

MPNs, LSD1 is a critical component of a transcriptional repressor complex that includes

Growth Factor Independent 1 (GFI1).[11] This complex represses the expression of genes that

promote myeloid differentiation. By inhibiting LSD1, Bomedemstat disrupts this repressor

complex, leading to the expression of differentiation-associated genes and a reduction in the

proliferation of malignant hematopoietic stem and progenitor cells.[10][11]

A potential mechanism of resistance to Bomedemstat could involve the activation of alternative

signaling pathways that bypass the need for LSD1-mediated transcriptional control, leading to

a mesenchymal-like state that is less dependent on the pathways regulated by LSD1.
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Bomedemstat's mechanism and a putative resistance pathway.

Using CRISPR-Cas9 to Identify Bomedemstat
Resistance Genes
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify

genes whose loss confers resistance to a drug.[12][13] The general workflow involves

introducing a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a

population of cancer cells, followed by drug treatment to select for resistant clones. The
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sgRNAs enriched in the resistant population point to genes whose inactivation leads to drug

resistance.

CRISPR-Cas9 Screening Workflow

1. Cell Line Selection
(e.g., HEL, SET-2)

2. sgRNA Library Transduction
(Lentiviral Delivery)

3. Antibiotic Selection
(e.g., Puromycin)

4. Bomedemstat Treatment
(Dose Escalation)

5. Isolation of
Resistant Population

6. Genomic DNA Extraction

7. sgRNA Sequencing
(Next-Generation Sequencing)

8. Data Analysis
(Identification of Enriched sgRNAs)
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Workflow for a CRISPR-Cas9 screen to find Bomedemstat resistance genes.

Experimental Protocols
Cell Line Selection and Culture

Cell Lines: Select relevant human myeloproliferative neoplasm cell lines, such as HEL

(erythroleukemia, JAK2 V617F positive) or SET-2 (megakaryoblastic leukemia, JAK2 V617F

positive).

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%

CO2.

Cas9 Expression: Ensure stable expression of Cas9 in the selected cell line. This can be

achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic

selection (e.g., blasticidin).

Genome-Wide CRISPR-Cas9 Knockout Screen
sgRNA Library: Utilize a commercially available genome-wide sgRNA library (e.g., GeCKO

v2, Brunello).

Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells using

appropriate packaging plasmids.

Transduction: Transduce the Cas9-expressing MPN cell line with the sgRNA library lentivirus

at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single

sgRNA.

Antibiotic Selection: Select for successfully transduced cells using puromycin.

Bomedemstat Treatment:

Determine the IC50 of Bomedemstat for the parental cell line.
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Treat the transduced cell population with a concentration of Bomedemstat at or above the

IC80 to select for resistant cells.

Maintain a parallel culture of untreated cells as a reference.

Continuously culture the cells under Bomedemstat selection, allowing for the outgrowth of

resistant populations.

Identification and Validation of Candidate Genes
Genomic DNA Extraction: Isolate genomic DNA from the Bomedemstat-resistant population

and the untreated reference population.

sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and

perform next-generation sequencing.

Data Analysis:

Align sequencing reads to the sgRNA library to determine the representation of each

sgRNA.

Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched

in the Bomedemstat-resistant population compared to the untreated population.

Hit Validation:

Validate the top candidate genes by generating individual knockout cell lines using 2-3

independent sgRNAs per gene.

Confirm gene knockout by Western blot or Sanger sequencing.

Perform cell viability assays to confirm that the knockout of the candidate gene confers

resistance to Bomedemstat.

Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in a table to highlight the top

candidate genes that, when knocked out, confer resistance to Bomedemstat.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Symbol

Log2 Fold Change

(Resistant vs.

Control)

p-value Putative Function

TEAD4 5.8 1.2e-8

Transcription factor

involved in

mesenchymal

transition

YAP1 5.2 3.5e-8

Transcriptional co-

activator, Hippo

pathway

AXL 4.9 8.1e-7
Receptor tyrosine

kinase, cell survival

RUNX2 4.5 2.4e-6

Transcription factor,

osteoblast

differentiation

SNAI1 4.1 7.9e-6

Transcription factor,

epithelial-

mesenchymal

transition

This is a hypothetical data table for illustrative purposes.

Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased method for

elucidating the genetic drivers of resistance to Bomedemstat in myeloproliferative neoplasms.

By identifying the genes and pathways that contribute to a resistant phenotype, researchers

can gain valuable insights into the molecular mechanisms of drug action and evasion. This

knowledge is critical for the development of rational combination therapies to overcome

resistance and improve patient outcomes. The protocols and workflow described herein offer a

comprehensive guide for drug development professionals and scientists to embark on such

investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10831836#using-crispr-cas9-to-study-bomedemstat-
resistance-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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